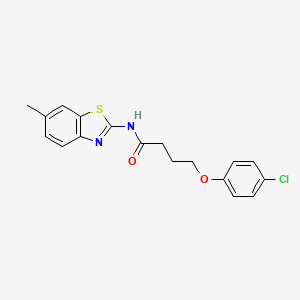

4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide" involves strategic chemical pathways to incorporate chlorophenoxy and benzothiazole groups into the butanamide backbone. Studies have demonstrated various methods for the synthesis of such compounds, focusing on optimizing conditions for better yields and specificity. For example, derivatives incorporating the benzothiazole group have shown potent activity in certain applications, indicating the importance of the synthesis strategy in achieving desired functional properties (Nitta et al., 2008).

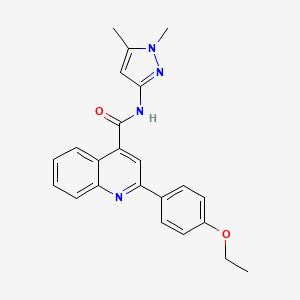

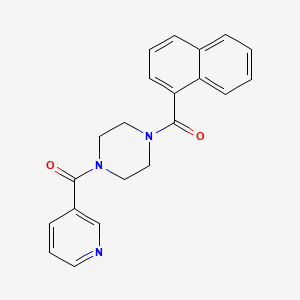

Molecular Structure Analysis

Molecular structure analysis of "4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide" and similar compounds reveals the intricate arrangement of atoms and bonds that confer the molecule's unique properties. X-ray crystallography and spectroscopic methods are often employed to elucidate these structures, providing insights into the spatial configuration and potential interaction sites of the molecule. The molecular conformation and the specific arrangement of the chlorophenoxy and benzothiazole groups significantly influence the compound's reactivity and interaction with biological targets (Peeters et al., 1993).

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Structural Analysis

Research has focused on developing novel synthetic methodologies for compounds related to benzothiazole derivatives. For instance, studies have explored the synthesis of benzothiazole and benzoxazole derivatives utilizing various catalytic and solvent-free conditions to achieve high yields and reduced environmental impact. The structural analysis of these compounds, including X-ray diffraction and NMR spectroscopy, has provided insight into their molecular configurations and potential for further chemical modifications (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antimicrobial and Antifungal Activities

Several benzothiazole derivatives have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel 4-thiazolidinones containing the benzothiazole moiety has demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, compounds incorporating benzothiazole have shown promising results in antibacterial activity against Gram-positive and Gram-negative bacteria strains (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).

Pharmacological Activities

Research into benzothiazole derivatives has also explored their potential pharmacological applications. For example, novel derivatives have been synthesized and evaluated for their anticonvulsant activity, suggesting the potential for these compounds in the development of new antiepileptic drugs (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015). Additionally, the antinociceptive properties of certain benzothiazole derivatives have been investigated, demonstrating their potential as pain management agents (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).

Luminescent Properties for White Light Emission

The luminescent properties of benzothiazole derivatives have been studied for potential applications in white light emission. Certain derivatives exhibit bright blue-violet, green, and orange emission in aggregated states, which can be utilized to fabricate white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-12-4-9-15-16(11-12)24-18(20-15)21-17(22)3-2-10-23-14-7-5-13(19)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRZPBXAGODQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)

![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)

![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)

![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)

![3-(2-chlorophenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B4617213.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)